molecular formula C20H18S2Sn B14156145 Stannanecarbodithioic acid, triphenyl-, methyl ester CAS No. 73137-42-5

Stannanecarbodithioic acid, triphenyl-, methyl ester

Cat. No.: B14156145
CAS No.: 73137-42-5
M. Wt: 441.2 g/mol
InChI Key: YSBYGGPHYZGCAX-UHFFFAOYSA-N
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Description

Stannanecarbodithioic acid, triphenyl-, methyl ester is an organotin compound characterized by the presence of a tin atom bonded to a triphenylmethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannanecarbodithioic acid, triphenyl-, methyl ester typically involves the reaction of triphenylmethyltin chloride with sodium carbodithioate in the presence of methanol. The reaction proceeds under mild conditions, often at room temperature, to yield the desired ester. The general reaction scheme can be represented as follows:

Ph3SnCl+Na2CS2+CH3OHPh3SnSC(S)OCH3+NaCl\text{Ph}_3\text{SnCl} + \text{Na}_2\text{CS}_2 + \text{CH}_3\text{OH} \rightarrow \text{Ph}_3\text{SnSC(S)OCH}_3 + \text{NaCl} Ph3​SnCl+Na2​CS2​+CH3​OH→Ph3​SnSC(S)OCH3​+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Stannanecarbodithioic acid, triphenyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Stannanecarbodithioic acid, triphenyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which stannanecarbodithioic acid, triphenyl-, methyl ester exerts its effects involves the interaction with sulfur-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction is mediated through the formation of a stable tin-sulfur bond, which can disrupt normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethyltin chloride: Similar in structure but lacks the carbodithioate ester group.

    Triphenylmethyltin hydroxide: Contains a hydroxyl group instead of the ester group.

    Triphenylmethyltin acetate: Features an acetate group in place of the ester group.

Uniqueness

Stannanecarbodithioic acid, triphenyl-, methyl ester is unique due to the presence of both the triphenylmethyl and carbodithioate ester groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity.

Properties

CAS No.

73137-42-5

Molecular Formula

C20H18S2Sn

Molecular Weight

441.2 g/mol

IUPAC Name

methyl triphenylstannylmethanedithioate

InChI

InChI=1S/3C6H5.C2H3S2.Sn/c3*1-2-4-6-5-3-1;1-4-2-3;/h3*1-5H;1H3;

InChI Key

YSBYGGPHYZGCAX-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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